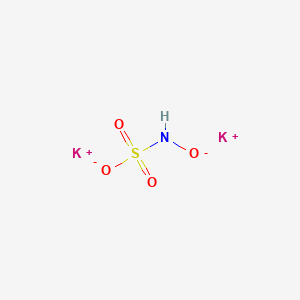
Potassium hydroxylaminemonosulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium hydroxylaminemonosulfonate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. It is a derivative of hydroxylamine and sulfonic acid, combining the characteristics of both functional groups. This compound is known for its reactivity and versatility in chemical synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Potassium hydroxylaminemonosulfonate can be synthesized through the reaction of hydroxylamine with sulfonic acid derivatives under controlled conditions. One common method involves the reaction of hydroxylamine sulfate with potassium sulfite in an aqueous medium. The reaction is typically carried out at elevated temperatures to ensure complete conversion and high yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where hydroxylamine and sulfonic acid derivatives are mixed in precise stoichiometric ratios. The reaction is monitored for temperature, pH, and concentration to optimize yield and purity. The final product is then purified through crystallization or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming various sulfonate derivatives.
Reduction: It can be reduced to form hydroxylamine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed:
Oxidation: Sulfonate esters, sulfonic acids.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted sulfonates.
科学的研究の応用
Potassium hydroxylaminemonosulfonate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of potassium hydroxylaminemonosulfonate involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including enzymes and proteins, by modifying their functional groups. The sulfonate group enhances its solubility and reactivity, allowing it to participate in a wide range of chemical transformations.
類似化合物との比較
Hydroxylamine Sulfate: Similar in reactivity but lacks the sulfonate group.
Potassium Sulfite: Shares the sulfonate functionality but does not have the hydroxylamine moiety.
Sodium Sulfite: Similar sulfonate chemistry but different cation.
Uniqueness: Potassium hydroxylaminemonosulfonate is unique due to the combination of hydroxylamine and sulfonate functionalities, which imparts distinct reactivity and solubility properties. This makes it a valuable reagent in both synthetic and industrial chemistry.
特性
CAS番号 |
13768-26-8 |
|---|---|
分子式 |
HK2NO4S |
分子量 |
189.28 g/mol |
IUPAC名 |
dipotassium;N-oxidosulfamate |
InChI |
InChI=1S/2K.H2NO4S/c;;2-1-6(3,4)5/h;;1H,(H,3,4,5)/q2*+1;-1/p-1 |
InChIキー |
ZNLXVIYENFFHMP-UHFFFAOYSA-M |
正規SMILES |
N([O-])S(=O)(=O)[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B13733554.png)


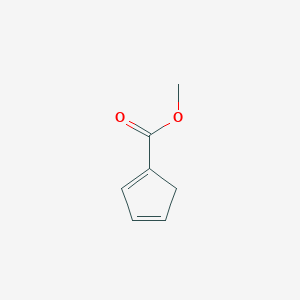

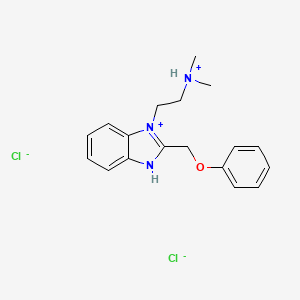

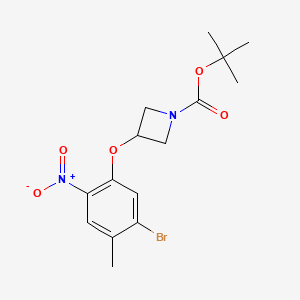
![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)
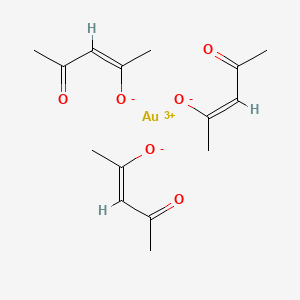


![Rel-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13733592.png)
![(2S)-5-[carbamimidoyl-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]amino]-2-(phenylmethoxycarbonylamino)pentanoate;cyclohexylazanium](/img/structure/B13733596.png)
